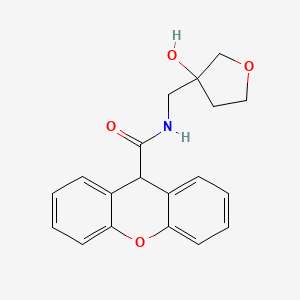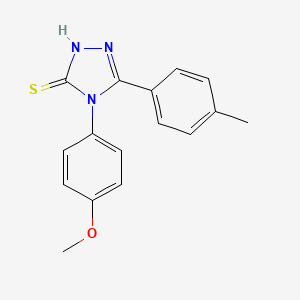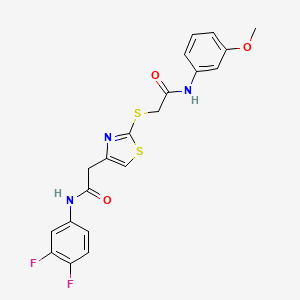
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a 3-hydroxytetrahydrofuran moiety, which is a colorless liquid and a useful pharmaceutical intermediate . The compound also contains a xanthene moiety, which is a tricyclic system found in many dyes and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the xanthene and 3-hydroxytetrahydrofuran moieties. The 3-hydroxytetrahydrofuran part of the molecule would likely contribute to its polarity and could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The hydroxyl group in the 3-hydroxytetrahydrofuran moiety could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the 3-hydroxytetrahydrofuran moiety could potentially make the compound polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Organosoluble Polymers with Xanthene Units
Research conducted by Guo et al. (2015) on polyamides containing xanthene units revealed the synthesis of new aromatic dicarboxylic acids leading to organosoluble and optically transparent polyamides. These materials exhibited high thermal stability, good mechanical properties, low moisture absorption, and high transparency, making them suitable for advanced material applications such as in electronics or as specialty films (Guo et al., 2015).
Electronic and Film Applications
Trofimenko and Auman (1994) discussed polyimides based on xanthene dianhydrides, highlighting their low dielectric constant, moisture absorption, and thermal expansion. These properties suggest potential applications in electronics, specifically in parts requiring stable mechanical properties and resistance to environmental factors (Trofimenko & Auman, 1994).
Polymerization and Material Synthesis
Mukaiyama and Sato (1963) described the synthesis and ring-opening polymerization of N-substituted 2-iminotetrahydrofurans, which can be related to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-9H-xanthene-9-carboxamide's potential reactivity. Their work suggests applications in creating N-substituted polyamides with specific structural features for tailored material properties (Mukaiyama & Sato, 1963).
Antimicrobial and Medical Research
Although not directly related to the exact chemical compound , research on xanthene derivatives like those studied by Zeid et al. (1987) shows potential antischistosomal activity. This indicates a broader application area for xanthene-related compounds in biomedical research and drug development (Zeid et al., 1987).
Propriétés
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(20-11-19(22)9-10-23-12-19)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-8,17,22H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCSSIYGLGBZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclopropylamino)methyl]-N-methylbenzamide hydrochloride](/img/structure/B2736361.png)
![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)
![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)